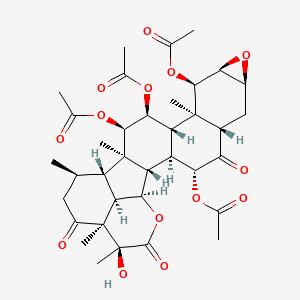
Taccalonolide C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Taccalonolide C is a highly oxygenated pentacyclic steroid isolated from the genus TaccaThese compounds have garnered significant attention in medicinal chemistry due to their unique structures, mechanisms of action, and low toxicity .
准备方法
Synthetic Routes and Reaction Conditions: Taccalonolides, including Taccalonolide C, are typically isolated from the roots of Tacca species. The semi-synthesis of taccalonolides involves several steps, including epoxidation and hydrolysis reactions. For instance, an epoxidation reaction of a precursor compound can lead to a significant increase in antiproliferative potency .
Industrial Production Methods: Industrial production of this compound is still in the research phase, with most methods focusing on semi-synthesis from naturally occurring precursors. The complexity of the compound’s structure makes large-scale synthesis challenging, and current efforts are directed towards optimizing these processes .
化学反应分析
Types of Reactions: Taccalonolide C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity and stability .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents for epoxidation and reducing agents for hydrolysis. The conditions for these reactions are typically mild to preserve the integrity of the compound’s complex structure .
Major Products Formed: The major products formed from the reactions of this compound include various epoxidized and hydrolyzed derivatives. These derivatives often exhibit enhanced biological activity compared to the parent compound .
科学研究应用
Taccalonolide C has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying microtubule-stabilizing agents. In biology, it is used to investigate cell proliferation and apoptosis mechanisms. In medicine, this compound shows promise as an anticancer agent, particularly against drug-resistant tumors .
作用机制
Taccalonolide C exerts its effects by stabilizing microtubules, which are essential components of the cell cytoskeleton. Unlike other microtubule-stabilizing agents, this compound does not bind to the taxane-binding site of tubulin. Instead, it covalently binds to β-tubulin at a unique site, leading to the formation of abnormal mitotic spindles and subsequent mitotic arrest . This mechanism is particularly effective against cancer cells that have developed resistance to other microtubule-stabilizing agents .
相似化合物的比较
Similar Compounds: Similar compounds to Taccalonolide C include other taccalonolides such as Taccalonolide A, Taccalonolide B, and Taccalonolide E. These compounds share similar microtubule-stabilizing properties but differ in their specific structures and mechanisms of action .
Uniqueness: What sets this compound apart from other similar compounds is its unique binding site on β-tubulin and its ability to overcome multiple drug resistance mechanisms. This makes it a valuable addition to the family of microtubule-stabilizing agents with significant clinical potential .
属性
分子式 |
C36H46O14 |
|---|---|
分子量 |
702.7 g/mol |
IUPAC 名称 |
[(1R,2S,3S,4R,6S,8S,10S,11R,12R,13S,14S,15R,16R,17S,18R,21S,22S,25R)-4,11,15-triacetyloxy-22-hydroxy-12,16,18,21,22-pentamethyl-5,20,23-trioxo-9,24-dioxaheptacyclo[15.7.1.02,16.03,13.06,12.08,10.021,25]pentacosan-14-yl] acetate |
InChI |
InChI=1S/C36H46O14/c1-12-10-19(41)35(8)24-21(12)34(7)22(28(24)50-32(43)36(35,9)44)20-23(29(46-14(3)38)31(34)48-16(5)40)33(6)17(25(42)27(20)45-13(2)37)11-18-26(49-18)30(33)47-15(4)39/h12,17-18,20-24,26-31,44H,10-11H2,1-9H3/t12-,17-,18+,20+,21+,22-,23-,24+,26+,27-,28-,29+,30+,31+,33+,34-,35+,36-/m1/s1 |
InChI 键 |
RXQVUONAHNHYNF-XSUQWDDVSA-N |
手性 SMILES |
C[C@@H]1CC(=O)[C@]2([C@H]3[C@H]1[C@@]4([C@@H]([C@H]3OC(=O)[C@@]2(C)O)[C@H]5[C@H]([C@@H]([C@@H]4OC(=O)C)OC(=O)C)[C@@]6([C@H](C[C@H]7[C@@H]([C@@H]6OC(=O)C)O7)C(=O)[C@@H]5OC(=O)C)C)C)C |
规范 SMILES |
CC1CC(=O)C2(C3C1C4(C(C3OC(=O)C2(C)O)C5C(C(C4OC(=O)C)OC(=O)C)C6(C(CC7C(C6OC(=O)C)O7)C(=O)C5OC(=O)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-2-[[(2S)-2-[[(2S)-2-[7-(2,5-dioxopyrrol-1-yl)heptanoylamino]propanoyl]amino]propanoyl]amino]-N-(4-hydroxyphenyl)-N'-tritylbutanediamide](/img/structure/B11930599.png)
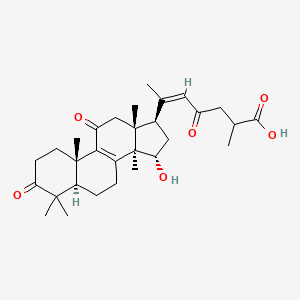

![nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11930617.png)


![(1S,2R,4R,5R,10R,11S,14R,15R,18S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B11930630.png)
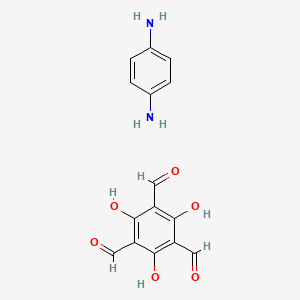
![N-(3-azidopropyl)-3-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide](/img/structure/B11930646.png)
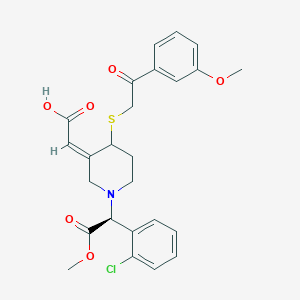

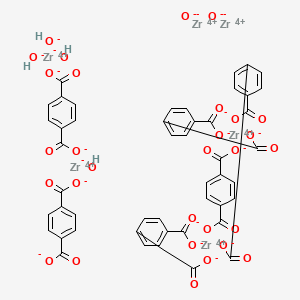
![4-[3-(4-fluorophenyl)-1-methylpyrazol-4-yl]-6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one;hydrochloride](/img/structure/B11930668.png)
